molecular formula C8H9BrClNO B6253112 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride CAS No. 1187927-75-8

5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B6253112
CAS No.: 1187927-75-8
M. Wt: 250.5
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Comparison with Similar Compounds

  • 2,3-Dihydrobenzofuran-5-amine
  • 6-Fluoro-2,3-dihydrobenzofuran
  • 5-Fluoro-2,3-dihydrobenzofuran
  • 6-Chloro-2,3-dihydrobenzofuran
  • 5-Chloro-2,3-dihydrobenzofuran
  • 6-Bromo-2,3-dihydrobenzofuran
  • 7-Bromo-2,3-dihydrobenzofuran

Comparison: Compared to these similar compounds, 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine and hydrochloride groups .

Biological Activity

5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and antidepressant properties, as well as its mechanism of action and related research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Bromine atom at the 5-position of the benzofuran ring.
  • Amine group at the 3-position.
  • Formulated as a hydrochloride salt to enhance solubility.

The molecular formula is C8H8BrNC_8H_8BrN with a molecular weight of approximately 250.52 g/mol. Its structure allows for diverse chemical reactivity, essential for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria, suggesting potential as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Effects

The compound has been investigated for its anticancer properties. Studies demonstrate that it can inhibit the growth of several cancer cell lines:

Cell Line GI50 (µM)
ACHN2.74
HCT152.37
MDA-MB-2312.20
NUGC-32.48
NCI-H235.86
PC-32.68

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Antidepressant Effects

Preliminary studies also suggest potential antidepressant effects, with mechanisms possibly linked to serotonin modulation. Further clinical investigations are needed to substantiate these findings.

The biological activity of this compound is attributed to:

  • Hydrogen bonding capabilities due to the amine group.
  • Halogen bonding from the bromine atom, enhancing interactions with biological targets such as enzymes and receptors.

These interactions may lead to alterations in enzyme activity or receptor signaling pathways, contributing to its observed biological effects.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry highlighted the compound's selectivity for bromodomain-containing proteins, showing over 1000-fold selectivity for BD2 over BD1, which is crucial for targeted cancer therapies .
  • Antimicrobial Efficacy :
    • Another investigation focused on the compound's efficacy against resistant bacterial strains, demonstrating a promising profile that warrants further exploration in drug development .
  • Antidepressant Potential :
    • Research indicated that derivatives of benzofuran compounds could modulate neurotransmitter systems effectively, suggesting a pathway for developing new antidepressants .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCIFENUZLYBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-75-8
Record name 5-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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